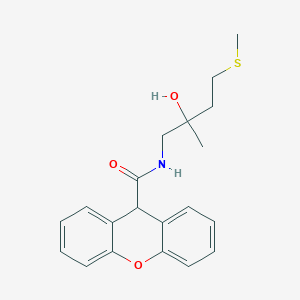

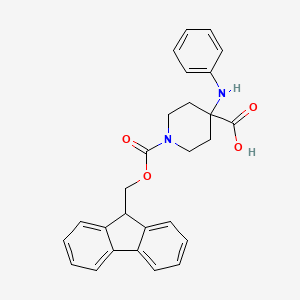

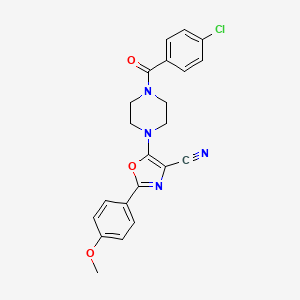

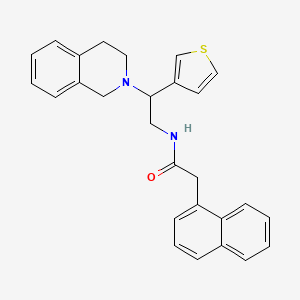

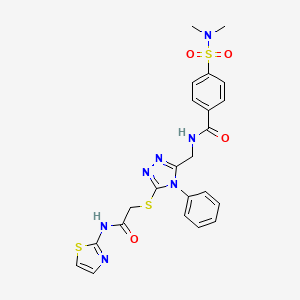

![molecular formula C28H33N3O5S2 B2884402 ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-61-4](/img/structure/B2884402.png)

ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to create the compound. This can include various types of chemical reactions, catalysts used, reaction conditions, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with various reagents, under different conditions, and the mechanism of these reactions .Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Scientific Research Applications

Synthesis Techniques and Chemical Properties

The compound ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate demonstrates significant relevance in organic chemistry, particularly in the synthesis and functionalization of heterocyclic compounds. For example, Zhu et al. (2003) highlighted its utility in [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, showcasing the compound's versatility in creating complex molecular architectures with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite et al. (2005) utilized derivatives of this compound to generate novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, indicating its significance in the development of new fused systems for potential therapeutic applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological and Pharmacological Research

In the realm of pharmacological research, derivatives of the mentioned compound have been synthesized to explore their biological activities. D. Raffa et al. (2019) synthesized benzamides bearing the pyrazole or indazole nucleus to evaluate their antiproliferative activity against human lung carcinoma cells, showcasing the compound's potential in cancer research (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019). Moreover, Pietsch, Nieger, & Gütschow (2007) investigated N-benzyltetrahydropyrido-anellated thiophene derivatives as new anticholinesterases, highlighting the compound's relevance in developing treatments for neurodegenerative diseases (Pietsch, Nieger, & Gütschow, 2007).

Material Science and Catalysis

In material science, the compound and its derivatives offer pathways to novel materials and catalysts. Carson & Lippard (2006) explored benzyl and ethyl-substituted pyridine ligands in diiron(II) complexes, indicating potential applications in mimicking the enzymatic functions of methane monooxygenase, which could revolutionize industrial catalysis and environmental remediation strategies (Carson & Lippard, 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 6-benzyl-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O5S2/c1-4-31(5-2)38(34,35)22-14-12-21(13-15-22)26(32)29-27-25(28(33)36-6-3)23-16-17-30(19-24(23)37-27)18-20-10-8-7-9-11-20/h7-15H,4-6,16-19H2,1-3H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGSNNLJPZKLOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-3,5-bis(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2884322.png)

![1-[(3,4-Dichlorophenyl)sulfonyl]proline](/img/structure/B2884327.png)

![2-chloro-3-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2884336.png)

![2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2884341.png)